5,6-dichloro-2-(methoxymethyl)-1H-benzimidazole
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Overview
Description
5,6-dichloro-2-(methoxymethyl)-1H-benzimidazole (DMB) is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of 5,6-dichloro-2-(methoxymethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit NF-κB signaling, which is a key regulator of inflammation and cancer. It has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. Additionally, this compound has been shown to modulate the expression of various genes involved in the regulation of cellular processes such as apoptosis, cell proliferation, and cell cycle progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,6-dichloro-2-(methoxymethyl)-1H-benzimidazole in lab experiments is its small molecular size, which allows for easy penetration into cells and tissues. Additionally, this compound has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are numerous future directions for the study of 5,6-dichloro-2-(methoxymethyl)-1H-benzimidazole. One potential direction is to further investigate its therapeutic potential in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its therapeutic effects. Furthermore, the development of more efficient synthesis methods for this compound could allow for its wider use in scientific research.
Synthesis Methods
5,6-dichloro-2-(methoxymethyl)-1H-benzimidazole can be synthesized by reacting 5,6-dichloro-1H-benzimidazole with formaldehyde and methanol in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 104-106°C.
Scientific Research Applications
5,6-dichloro-2-(methoxymethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
5,6-dichloro-2-(methoxymethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c1-14-4-9-12-7-2-5(10)6(11)3-8(7)13-9/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGARUSBHKJJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC(=C(C=C2N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.